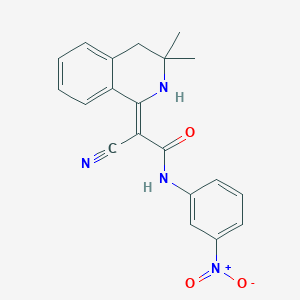![molecular formula C18H12N4O9 B400671 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B400671.png)
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylidene group and a dinitrophenoxy group
Métodos De Preparación
The synthesis of 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,4-dinitrophenol and 3-methoxybenzaldehyde. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of nitro groups and the pyrimidine ring structure play a crucial role in its binding affinity and activity .
Comparación Con Compuestos Similares
Similar compounds to 5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE include:
2,4-Dinitrophenol: Known for its use in various chemical reactions and as a precursor in organic synthesis.
3-Methoxybenzaldehyde: Used in the synthesis of various aromatic compounds.
Propiedades
Fórmula molecular |
C18H12N4O9 |
|---|---|
Peso molecular |
428.3g/mol |
Nombre IUPAC |
5-[[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12N4O9/c1-30-15-7-9(6-11-16(23)19-18(25)20-17(11)24)2-4-14(15)31-13-5-3-10(21(26)27)8-12(13)22(28)29/h2-8H,1H3,(H2,19,20,23,24,25) |
Clave InChI |
RRSWWQRVMFTVFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diiodo-6-{[(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)imino]methyl}phenol](/img/structure/B400588.png)
![4-Bromo-2-nitro-6-({[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400589.png)

![N-{3-[(3-ethoxy-2-hydroxybenzylidene)amino]phenyl}benzamide](/img/structure/B400597.png)

![N-benzyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B400600.png)


![N-[3-({3,5-bisnitrobenzoyl}amino)phenyl]-2-furamide](/img/structure/B400607.png)
![5-(4-chlorophenyl)-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400608.png)
![Prop-2-enyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B400609.png)
![3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B400610.png)
![N-[3-({[4-(1,1-dimethylethyl)phenyl]carbonyl}amino)phenyl]-3,5-bisnitrobenzamide](/img/structure/B400611.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide](/img/structure/B400613.png)
